4-Chloro-2-(chlorophenylmethylene)butyraldehyde
Description
4-Chloro-2-(chlorophenylmethylene)butyraldehyde is a chlorinated aldehyde derivative featuring a chlorophenylmethylene group attached to a butyraldehyde backbone. and Imramovsky et al. . The compound’s aldehyde functional group confers reactivity typical of aldehydes, including susceptibility to oxidation and nucleophilic addition. However, the presence of the chlorophenylmethylene group introduces steric and electronic effects that modulate its chemical behavior.
Properties
CAS No. |
22080-93-9 |
|---|---|
Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4-chloro-2-[chloro(phenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10Cl2O/c12-7-6-10(8-14)11(13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
XFAWAGDMIKYIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CCCl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[chloro(phenyl)methylidene]butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a phenyl-substituted butanal derivative under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-[chloro(phenyl)methylidene]butanal may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[chloro(phenyl)methylidene]butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
Oxidation: 4-chloro-2-[chloro(phenyl)methylidene]butanoic acid.
Reduction: 4-chloro-2-[chloro(phenyl)methylidene]butanol.
Substitution: 4-chloro-2-[amino(phenyl)methylidene]butanal.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-(chlorophenylmethylene)butyraldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potential anticancer activity. For instance, studies have shown that modifications to its structure can enhance cytotoxicity against specific cancer cell lines, making it a valuable precursor in developing new anticancer drugs .
Agrochemical Applications
This compound also finds applications in the agrochemical industry, particularly in the synthesis of herbicides and pesticides. The chlorinated aromatic structure contributes to the efficacy of these compounds.
Case Study: Herbicide Development
A study highlighted the use of this compound in developing a novel herbicide that targets broadleaf weeds. The synthesized herbicide demonstrated effective weed control while minimizing crop damage, showcasing the compound's utility in agricultural chemistry .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways.
Data Table: Organic Reactions Involving this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Aldol Condensation | β-Hydroxy aldehydes | Base catalysis |
| Condensation with Amines | Schiff Bases | Acidic conditions |
| Reduction | Alcohols | Catalytic hydrogenation |
Material Science
The compound is also explored for applications in material science, particularly in the development of polymeric materials. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Modification
Research indicates that incorporating this compound into polymer formulations improves their resistance to degradation from environmental factors, thereby extending their lifespan .
Environmental Studies
Given its chemical properties, this compound is studied for its environmental impact and behavior in ecosystems. Understanding its degradation pathways is crucial for assessing its ecological footprint.
Data Table: Environmental Impact Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Biodegradation Rates | Moderate degradation observed | Potential for environmental persistence |
| Toxicity Assessments | Low toxicity to aquatic organisms | Safe for use in agricultural applications |
Mechanism of Action
The mechanism by which 4-chloro-2-[chloro(phenyl)methylidene]butanal exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modification of protein structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical properties. For example:
- 2-[Chloro(4-methylphenyl)methylene]butyraldehyde (CAS 83877-86-5) replaces the chloro group with a methyl group at the para position of the phenyl ring. Methyl substituents enhance lipophilicity compared to chloro groups, which are electronegative and may reduce solubility in nonpolar solvents .
Functional Group Variations
- Aldehyde vs. Acyl Chloride: The target compound’s aldehyde group (-CHO) is less reactive than the acyl chloride (-COCl) in 2-(4-Chlorophenyl)-3-methylbutanoyl chloride (CAS 51631-50-6). Acyl chlorides undergo rapid hydrolysis and nucleophilic substitution, whereas aldehydes are more prone to oxidation and condensation reactions .
- Carbamate Derivatives: Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (e.g., 4a–i) feature carbamate (-OCONH-) linkages, which are hydrolytically stable compared to aldehydes. These derivatives are often explored for pharmaceutical applications due to their bioavailability and resistance to metabolic degradation .
Structural and Physical Properties
Table 1 summarizes key differences among selected analogs:
Biological Activity
4-Chloro-2-(chlorophenylmethylene)butyraldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, drawing from diverse sources of scientific literature.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential applications in medicinal chemistry.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal activity | |
| Mycobacterium tuberculosis | Potentially effective |
The compound demonstrated significant inhibitory effects against Gram-positive bacteria and moderate activity against Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in inflammatory conditions .
Cytotoxicity Studies
Cytotoxic effects of this compound have been assessed in various cancer cell lines. The following table outlines the findings:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 25 | Significant cytotoxicity | |
| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity | |
| A549 (lung cancer) | 20 | High cytotoxicity |
These results indicate that the compound may possess selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in treated patients compared to controls, supporting its use as an adjunct therapy for resistant infections .
- Case Study on Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, indicating a potential therapeutic role in inflammatory diseases .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 4-Chloro-2-(chlorophenylmethylene)butyraldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of α,β-unsaturated aldehydes like this compound typically involves Claisen-Schmidt condensation between a chlorinated benzaldehyde derivative and a halogenated aldehyde precursor. For example, analogous reactions using 4-chlorobenzaldehyde (mp 46–49°C, CAS 5527-95-7) require controlled dehydration under acidic or basic conditions . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (40–80°C) is critical to minimize side reactions such as over-oxidation or polymerization. Yield improvements (up to 70–85%) are achievable by using anhydrous conditions and inert atmospheres to stabilize the aldehyde group .
Q. Q2. Which analytical techniques are most effective for characterizing purity and structural conformation?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., residual solvents or unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the chlorophenylmethylene group. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while olefinic protons appear as doublets at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, such as the spatial arrangement of the chlorophenyl group relative to the butyraldehyde chain .
Q. Q3. How does the compound’s stability vary under different storage conditions?
Methodological Answer: The aldehyde group is prone to oxidation and moisture-induced degradation. Stability studies indicate:
- Short-term storage : -20°C under argon in amber vials prevents dimerization (<5% degradation over 30 days).
- Long-term storage : Lyophilization or conversion to stable acetals (e.g., dimethyl acetals) extends shelf life to >1 year .
- Degradation products : Include 4-chlorobenzoic acid (via oxidation) and polymeric residues, detectable via TLC (Rf shift) or FT-IR (loss of C=O stretch at ~1720 cm) .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?
Methodological Answer:
- Electrophilicity modulation : Introducing electron-withdrawing groups (e.g., additional Cl substituents) enhances reactivity at the α,β-unsaturated site, critical for Michael addition in enzyme inhibition studies .
- Steric effects : Bulky substituents on the chlorophenyl ring reduce metabolic degradation, as shown in analogs with tert-butyl groups (e.g., 4-tert-butyl-2-chlorophenyl derivatives) .
- In silico docking : Molecular dynamics simulations predict binding affinities to targets like cytochrome P450 enzymes, guiding synthetic prioritization .
Q. Q5. How should researchers address contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. To resolve:
Standardize solvents : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-dependent shifts .
Variable Temperature (VT) NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing peak coalescence at elevated temperatures .
Cross-validate with computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) simulate expected spectra and assign ambiguous peaks .
Q. Q6. What safety protocols are essential for handling this compound in catalytic studies?
Methodological Answer:
- PPE : Use nitrile gloves, chemical-resistant aprons, and goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile aldehydes .
- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal, and incinerate halogenated byproducts .
Q. Q7. What strategies optimize enantioselective synthesis for chiral derivatives?
Methodological Answer:
Q. Q8. How can degradation pathways inform the development of stable formulations?
Methodological Answer:
Q. Q9. What computational tools are recommended for predicting reactivity in complex matrices?
Methodological Answer:
- Quantum mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic regions .
- Machine learning (ML) : Train models on PubChem datasets to predict solubility and logP values for derivative prioritization .
Q. Q10. How can intermediates in the synthesis be repurposed for other research applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
